4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a methoxyphenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with benzohydrazide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques are crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactants and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: Known for its pharmacological properties, including enzyme inhibition and receptor antagonism.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Used as a fungicide with broad-spectrum activity.
Uniqueness
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(2-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H25N3O2/c1-30-24-9-5-4-7-22(24)16-26-27-25(29)21-12-10-19(11-13-21)17-28-15-14-20-6-2-3-8-23(20)18-28/h2-13,16H,14-15,17-18H2,1H3,(H,27,29)/b26-16+ |
InChI Key |
PFEIYRFDNJVMGW-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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